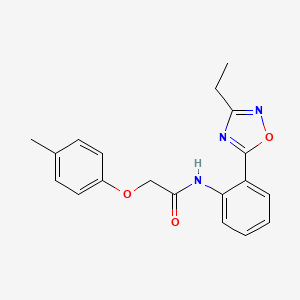
2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbenzamide is a synthetic compound that has been synthesized and studied for its potential use in scientific research. This compound is also known as QM-Ben and has been found to have potential applications in the fields of medicine and biochemistry. The purpose of
Wissenschaftliche Forschungsanwendungen
QM-Ben has been found to have potential applications in scientific research. The compound has been studied for its ability to inhibit the activity of certain enzymes, including metalloproteinases and phosphatases. QM-Ben has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
Wirkmechanismus
The mechanism of action of QM-Ben involves the inhibition of enzyme activity. The compound binds to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity. QM-Ben has been found to be a competitive inhibitor of metalloproteinases and a non-competitive inhibitor of phosphatases.
Biochemical and Physiological Effects:
QM-Ben has been found to have a number of biochemical and physiological effects. The compound has been shown to inhibit the activity of metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. QM-Ben has also been found to inhibit the activity of phosphatases, which are enzymes involved in the regulation of cellular signaling pathways. In addition, QM-Ben has been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
QM-Ben has a number of advantages for use in lab experiments. The compound is stable and can be easily synthesized in high yields with high purity. QM-Ben has also been found to have low toxicity, making it suitable for use in cell culture and animal studies. However, QM-Ben has some limitations, including its solubility in aqueous solutions. The compound is poorly soluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for the study of QM-Ben. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. QM-Ben has also been studied for its potential use in cancer therapy, as it has been found to inhibit the activity of metalloproteinases involved in tumor invasion and metastasis. In addition, QM-Ben has been studied for its potential use in the development of new drugs targeting phosphatases involved in cellular signaling pathways. Further research is needed to fully understand the potential applications of QM-Ben in scientific research.
Synthesemethoden
The synthesis of QM-Ben involves the reaction of 2-hydroxy-6-methylquinoline with N-phenylbenzamide in the presence of a chlorinating agent. The reaction produces QM-Ben as a white powder with a molecular weight of 388.87 g/mol. The synthesis method has been optimized to produce high yields of QM-Ben with high purity.
Eigenschaften
IUPAC Name |
2-chloro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2/c1-16-11-12-22-17(13-16)14-18(23(28)26-22)15-27(19-7-3-2-4-8-19)24(29)20-9-5-6-10-21(20)25/h2-14H,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKMAGGIWYOPFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




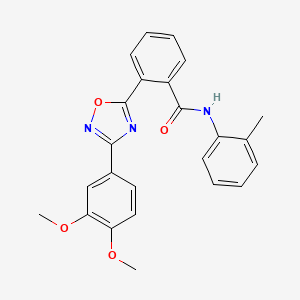


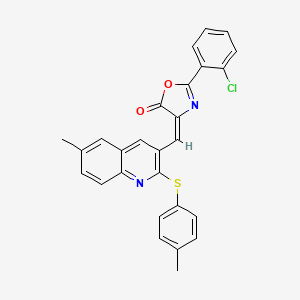
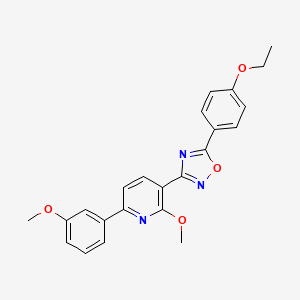
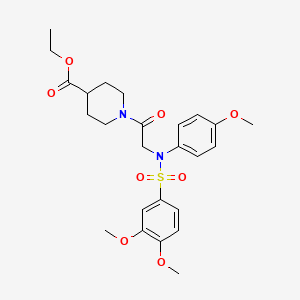
![N-(5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide](/img/structure/B7694258.png)
![N-cyclohexyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B7694260.png)

